2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with ethyl and dioxo groups, and an acetamide moiety linked to a trifluoromethoxy-substituted phenyl group. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under controlled conditions to form 2,3-dioxopiperazine.
Ethyl Substitution: The 2,3-dioxopiperazine is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Acetamide Formation: The ethyl-substituted dioxopiperazine is reacted with chloroacetyl chloride to form the acetamide intermediate.
Trifluoromethoxy Phenyl Substitution: Finally, the acetamide intermediate is coupled with 4-(trifluoromethoxy)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or piperazine nitrogen.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperazine derivatives.
Medicine: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and trifluoromethoxy phenyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid
- ethyl 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetate
Uniqueness
Compared to similar compounds, 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy phenyl group
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-2-20-7-8-21(14(24)13(20)23)9-12(22)19-10-3-5-11(6-4-10)25-15(16,17)18/h3-6H,2,7-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRULUDCXMAPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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